molecular formula C13H15N3O B15173664 2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol CAS No. 920512-13-6

2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol

Cat. No.: B15173664
CAS No.: 920512-13-6
M. Wt: 229.28 g/mol
InChI Key: NRYPLBNZDCHTQP-UHFFFAOYSA-N
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Description

2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol is an organic compound that features a phenol group, an amino group, and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with 2-methylpyridine.

    Nitration: The 2-methylpyridine undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Formylation: The amino group is formylated to introduce a formyl group.

    Condensation: The formylated product undergoes condensation with 2-aminophenol to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Nitration and Reduction: Using continuous flow reactors to handle large volumes.

    Catalytic Hydrogenation: Employing catalysts such as palladium on carbon for efficient reduction.

    Automated Condensation: Utilizing automated systems to ensure precise control over reaction conditions and yield optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and phenol groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds.

    Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to desired therapeutic effects or biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylpyridine
  • 2-Amino-4-methylpyridine
  • 5-Amino-2-methylphenol

Properties

CAS No.

920512-13-6

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-amino-5-[[(2-methylpyridin-4-yl)amino]methyl]phenol

InChI

InChI=1S/C13H15N3O/c1-9-6-11(4-5-15-9)16-8-10-2-3-12(14)13(17)7-10/h2-7,17H,8,14H2,1H3,(H,15,16)

InChI Key

NRYPLBNZDCHTQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)NCC2=CC(=C(C=C2)N)O

Origin of Product

United States

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